2-Bromo-3-methoxy-6-nitropyridine

概述

描述

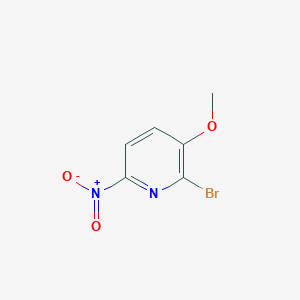

2-Bromo-3-methoxy-6-nitropyridine (CAS: 76066-07-4) is a halogenated nitro-substituted pyridine derivative. Its molecular formula is C₆H₄BrN₂O₃, with a bromine atom at position 2, a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 6 . This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block for synthesizing heterocyclic compounds. Its reactivity is influenced by the electron-withdrawing nitro group and the steric effects of the bromine and methoxy substituents, making it a key intermediate in cross-coupling reactions and nucleophilic substitutions .

准备方法

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-bromo-3-methoxypyridine using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures . The reaction is typically carried out at 55°C for 1.5 hours, followed by quenching in ice water to precipitate the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

化学反应分析

Types of Reactions: 2-Bromo-3-methoxy-6-nitropyridine undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.

Common Reagents and Conditions:

Reduction: Hydrazine hydrate, Pd/C, ethanol, and reflux conditions.

Substitution: Various nucleophiles, such as amines or thiols, in the presence of catalysts like palladium or copper.

Major Products:

Reduction: 2-Amino-3-methoxy-6-nitropyridine.

Substitution: Products depend on the nucleophile used, such as 2-substituted-3-methoxy-6-nitropyridines.

科学研究应用

2-Bromo-3-methoxy-6-nitropyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 2-Bromo-3-methoxy-6-nitropyridine depends on its specific application and the reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of substituents on the pyridine ring significantly impacts chemical behavior. Below is a comparison with closely related analogs:

Key Observations :

- Electrophilic Substitution : The nitro group at C6 in this compound deactivates the ring, directing further substitutions to C4 or C5 positions. In contrast, 5-bromo-3-methoxy-2-nitropyridine exhibits reduced reactivity due to competing steric hindrance between bromine and nitro groups .

- Synthetic Utility : this compound’s bromine at C2 facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas methyl-substituted analogs like 6-bromo-2-methyl-3-nitropyridine are more suited for alkylation reactions .

Physicochemical Properties

Limited experimental data are available, but computational studies (e.g., density functional theory) suggest:

- Polarity: The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-nitro analogs .

- Thermal Stability : Nitro-containing pyridines generally decompose at temperatures >200°C, whereas methoxy or methyl derivatives exhibit higher stability .

生物活性

2-Bromo-3-methoxy-6-nitropyridine is a compound belonging to the class of nitropyridines, characterized by its unique structure which includes a bromine atom, a methoxy group, and a nitro group on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is CHBrNO, with a molecular weight of 232.04 g/mol. The presence of the bromine and nitro groups significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions, which can modify the compound's properties and enhance its biological profile.

- Methoxy Group Influence : The methoxy group can alter the electronic properties of the molecule, affecting its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing nitropyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In vitro tests using the Petri dish method demonstrated effective inhibition at varying concentrations (10, 20, 50, and 100 µg/ml) against these pathogens .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay on cancer cell lines such as Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The results indicated that this compound exhibits promising cytotoxic activity, with IC values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy group at position 3 | Different electronic properties |

| 2-Bromo-3-ethoxy-6-nitropyridine | Ethoxy group instead of methoxy | Increased hydrophobicity |

| 5-Bromo-3-methoxy-2-nitropyridine | Positioning of bromine and methoxy | Different regioselectivity |

Case Studies

- Anticancer Studies : A study involving Schiff base complexes derived from similar nitropyridine structures reported enhanced cytotoxicity against Hep-G2 cells when treated with metal complexes formed from these ligands. This suggests that modifications similar to those found in this compound could yield compounds with superior anticancer properties .

- Antimicrobial Efficacy : In a recent study, newly synthesized derivatives based on nitropyridines were tested against various bacterial species. The results showed that certain derivatives exhibited stronger antibacterial activity than their parent compounds, indicating potential for further development in antimicrobial therapies .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-methoxy-6-nitropyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitration of brominated pyridine precursors or halogenation of nitropyridine intermediates. For example, nitration of 3-bromo-2-methoxypyridine using mixed HNO₃/H₂SO₄ at 0–5°C achieves moderate yields (~45–55%) . Control of temperature and stoichiometry is critical to minimize byproducts like regioisomers or over-nitrated derivatives. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended.

Q. How should researchers safely handle and store this compound?

- Guidelines :

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Acute oral toxicity (LD₅₀ > 300 mg/kg in rats) and skin irritation (H315) are documented .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods :

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.9–4.1 ppm and aromatic protons at δ 8.2–8.5 ppm .

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- X-ray Crystallography : Confirms regiochemistry (e.g., C–Br bond length ~1.89 Å, C–NO₂ ~1.47 Å) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in cross-coupling reactions involving this compound?

- Mechanistic Insights :

- The bromine atom at position 2 is activated for Suzuki-Miyaura coupling due to electron-withdrawing effects from the nitro group (position 6) and methoxy group (position 3). DFT studies show the LUMO is localized at C2, favoring oxidative addition with Pd(0) catalysts .

- Competing reactivity at C6 (nitro group) is suppressed by steric hindrance from the methoxy substituent .

Q. How can researchers resolve contradictions in observed vs. predicted reaction outcomes for nucleophilic substitutions?

- Troubleshooting Framework :

- Case Example : Discrepancies in amination reactions may arise from solvent polarity effects. In DMF, the nitro group stabilizes transition states via resonance, but in THF, poor solvation of intermediates leads to side reactions.

- Validation : Monitor reactions via TLC and LC-MS. Adjust bases (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate nucleophilicity .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Approach :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces and HOMO-LUMO gaps (~4.2 eV) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Profile :

属性

IUPAC Name |

2-bromo-3-methoxy-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507098 | |

| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-07-4 | |

| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。